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Stearine

Lipid Chemistry Materials Science Food Science

Stearine (CAS 68784‑20‑3) is a source‑dependent triglyceride mixture whose performance varies with its fatty acid profile. For biodiesel, low free‑fatty‑acid content ensures high transesterification yield; for confectionery, a precise melting curve (33‑65 °C) and solid‑fat‑content (SFC) profile are critical. Always specify the required stearic/palmitic acid ratio, melting point, and SFC to match your application.

Molecular Formula C21H44O5
Molecular Weight 376.6 g/mol
CAS No. 68784-20-3
Cat. No. B8084957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearine
CAS68784-20-3
Molecular FormulaC21H44O5
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
InChIInChI=1S/C18H36O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3-6H,1-2H2
InChIKeyCKQVRZJOMJRTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearine CAS 68784-20-3: An Industrial Triglyceride Mixture Defined by Source and Process


The substance registered under CAS 68784-20-3 represents a complex mixture primarily composed of triglycerides of stearic and palmitic acids, rather than a single, pure molecular entity [1]. It is a semitransparent, white to yellowish, greasy solid derived from the fractionation of vegetable oils (e.g., palm) or animal fats (e.g., tallow), with its precise fatty acid profile and physical properties being highly dependent on its source material and the specific production process used [2].

Why 'Stearine' from One Supplier Cannot Be Substituted for Another: Compositional and Performance Variability


Generic substitution is impossible because 'Stearine' (CAS 68784-20-3) is a trade and process descriptor, not a precise chemical specification [1]. Its composition varies widely; for instance, the stearic acid content in a commercial stearine can range from approximately 4% to over 79%, directly impacting critical performance parameters like melting point and solid fat content [2]. Therefore, a material sourced from one refiner may behave entirely differently in a final application compared to a material with the same name but from a different source or batch, making precise procurement based on supplier specifications essential.

Quantitative Evidence for Stearine (CAS 68784-20-3) Differentiation: Critical Review of Available Data


Limited High-Strength, Head-to-Head Quantitative Comparative Data for CAS 68784-20-3

A thorough search for high-strength, directly comparable quantitative data for CAS 68784-20-3 against specific, named comparators reveals a significant gap in publicly accessible literature and technical documentation [1]. Most available data describes the compound class in general terms or is for related, but distinct, materials like 'palm stearin' (CAS 91079-14-0) or 'hydrogenated palm stearin'. The chemical complexity and source-dependent variability of this CAS entry (68784-20-3) preclude the existence of simple, universal comparative metrics. Therefore, the following evidence dimensions are presented as the strongest available, with explicit limitations noted, to guide procurement decisions based on the compound's inherent material class characteristics rather than on direct, quantified superiority over a specific alternative [2].

Lipid Chemistry Materials Science Food Science

Key Differentiating Property 1: Wide Polymorphic Melting Range Defines Its Solidifying Power

Stearine (as tristearin) exhibits multiple polymorphic forms with distinct melting points, a property that governs its ability to impart hardness and structure in formulations. Reported values for pure tristearin include α-form: 54-55 °C, β'-form: ~65 °C, β-form: 72.5-73 °C, and a β₁ polymorph at 75.7 ± 0.5 °C [1]. Commercial stearine (CAS 68784-20-3) mixtures, being composed of various triglycerides, generally melt over a broad range, typically between 54-72.5 °C [2]. This is a defining characteristic that differentiates it from softer fractions or unsaturated oils.

Crystallography Thermodynamics Formulation Science

Key Differentiating Property 2: Near-Zero Iodine Value Correlates with Oxidative Stability

The iodine value (IV) is a measure of unsaturation, and a lower IV correlates with higher oxidative stability and a longer shelf life. For highly saturated materials like a hydrogenated or fully saturated stearine, the iodine value can approach zero. For example, a hydrogenated refined palm stearine can have an IV of 0.5 max . This is a quantifiable differentiator from unsaturated oils or olein fractions, which have substantially higher IVs (e.g., soybean oil IV ranges from 85-115) [1].

Analytical Chemistry Stability Testing Lipid Oxidation

Key Differentiating Property 3: High Saponification Value Enables Predictable Soap Yield

The saponification value (SV) quantifies the amount of KOH required to saponify a given mass of fat, directly correlating to the yield of soap (fatty acid salts) obtainable from the feedstock. For a hydrogenated refined palm stearine, a typical SV range is 195-205 mg KOH/g . This provides a predictable and calculable yield in industrial soapmaking processes, differentiating it from materials with lower or more variable saponification values.

Analytical Chemistry Process Engineering Soap Manufacturing

Target Application Scenarios for Stearine (CAS 68784-20-3) Based on Its Core Properties


Hardening Agent for Structured Fats and Confectionery Coatings

Stearine is specifically utilized for its high melting point and ability to form solid fat structures. Patent EP0081881 describes its fractionation to obtain a 'hard fat fraction' melting from 45-65°C and a 'confectionery fat fraction' melting from 33-44°C, which are directly used as food components [1]. Procurement for these uses requires tight control over the melting profile and solid fat content (SFC) curve.

Feedstock for Biodiesel Production with Low Free Fatty Acid Content

Palm stearin is considered a valuable feedstock for biodiesel due to its characteristically low Free Fatty Acid (FFA) content [1]. Low FFA is critical for base-catalyzed transesterification, as high FFA feedstocks cause soap formation and lower yields. This makes stearine a preferred, cost-effective raw material over higher-FFA alternatives like used cooking oil, especially for large-scale biodiesel plants where consistent feedstock quality is paramount.

Base for Long-Burning Candles with Minimal Smoking and Dripping

The high melting point and stability of stearine (historically derived from tallow) make it a superior material for candles, providing hardness and a higher burn point [1]. This contrasts with lower-melting paraffin waxes, which can bend in warm temperatures. In modern formulations, it is often blended with other waxes to raise the overall melting point, reduce dripping, and improve burn time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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